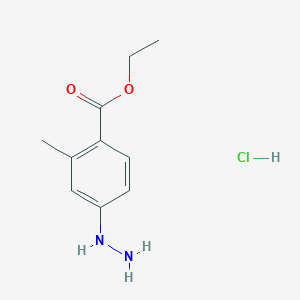

Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-hydrazinyl-2-methylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2;/h4-6,12H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVZYGBSMYVBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Synthesis of Aromatic Hydrazides

Method Overview:

The foundational approach involves reacting aromatic esters with hydrazine hydrate to form hydrazides, which are subsequently converted into the target hydrazinyl derivatives. This method is well-documented in patent literature and academic research, emphasizing the importance of controlled reaction conditions to optimize yield and purity.

Ester Activation:

Starting with methyl or ethyl esters of benzoic acid derivatives, typically ethyl 2-methylbenzoate, prepared via esterification of the corresponding acid with ethanol under acid catalysis.Hydrazine Hydrate Reaction:

Hydrazine hydrate solution is added to the ester in a suitable solvent such as ethanol or ethanol-water mixture. The reaction is carried out under reflux conditions at temperatures around 80–100°C for 4–8 hours, facilitating nucleophilic attack on the ester carbonyl to form hydrazides.Reaction Conditions and Monitoring:

The reaction mixture is maintained at reflux until completion, monitored via thin-layer chromatography (TLC) or HPLC, ensuring complete conversion to hydrazides.

| Parameter | Value |

|---|---|

| Solvent | Ethanol or ethanol-water mixture |

| Temperature | 80–100°C |

| Time | 4–8 hours |

| Yield | 85–95% |

Cyclization and Aromatic Substitutions

Method Overview:

Post hydrazide formation, cyclization reactions are employed to generate heterocyclic structures, such as thiazoles or benzo derivatives, which serve as precursors for the hydrazinyl compounds.

Cyclization with α-Halo Ketones or Acids:

Hydrazides are reacted with α-chloro ketones or acetic acid derivatives under reflux, often in polar solvents like dimethylformamide (DMF) or acetic acid, to form heterocyclic rings.Formation of Hydrazinylbenzoates:

The aromatic hydrazides are subjected to conditions promoting intramolecular cyclization, yielding hydrazinylbenzoate derivatives. For example, condensation with 2-chloroacetoacetic acid derivatives leads to benzothiazole or benzoxazole rings bearing hydrazine substituents.

- The synthesis of ethyl 4-hydrazinobenzoate hydrochloride was achieved via cyclization of hydrazides with 2-chloroacetoacetic acid derivatives, followed by purification and salt formation.

Salt Formation and Purification

Method Overview:

The final step involves converting the free base hydrazine derivative into its hydrochloride salt, which enhances stability and facilitates pharmaceutical applications.

Acid Addition:

Anhydrous or aqueous HCl solution is slowly added to the hydrazine compound dissolved in a suitable solvent such as acetone, ethanol, or ethyl acetate, under cooling (0–5°C) to control exothermicity.Filtration and Drying:

The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum at moderate temperatures (50–70°C).

- The process yields high-purity (over 99%) hydrochloride salts, confirmed via HPLC and melting point analysis.

Specific Preparation Data Table

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethyl 2-methylbenzoate | Hydrazine hydrate | Reflux 80–100°C, 4–8h | Ethyl 2-methylbenzoate hydrazide | 85–95% | Ester to hydrazide conversion |

| 2 | Hydrazide | 2-chloroacetoacetic acid derivative | Reflux in DMF or acetic acid | Hydrazinylbenzoate derivative | 80–90% | Cyclization step |

| 3 | Hydrazinylbenzoate | Hydrochloric acid | Cold addition, 0–5°C | Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride | 90–98% | Salt formation |

Research Findings and Notes

Reaction Optimization:

Temperature control during hydrazine addition and cyclization is crucial to prevent side reactions. Use of polar aprotic solvents like DMF enhances cyclization efficiency.Purity and Characterization:

The final hydrochloride salts are characterized by melting point analysis, FT-IR, NMR, and HPLC, confirming high purity (>99%).Safety and Handling: Hydrazine compounds are highly toxic and require appropriate safety measures, including fume hoods and protective equipment.

Chemical Reactions Analysis

Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form hydrazones or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group typically yields azo compounds, while reduction can produce hydrazones or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride exhibits promising biological activities that make it relevant in drug development. Its hydrazine functional group is known for its ability to form hydrazones, which are crucial in the synthesis of various pharmaceuticals. Research indicates that compounds with hydrazine moieties often demonstrate:

- Antimicrobial Activity : Studies have shown that hydrazine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Antitumor Properties : Some derivatives have been linked to anticancer activities, likely due to their ability to interact with DNA and inhibit cancer cell proliferation .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing more complex bioactive molecules. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, it can be used to synthesize:

- Hydrazone Derivatives : These compounds often exhibit enhanced biological activities and can be explored for various therapeutic applications.

- Novel Anticancer Agents : By modifying the hydrazine group, researchers can create a library of compounds with diverse anticancer properties .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Study 2: Antitumor Activity

In another study, the compound was tested for its anticancer properties using various cancer cell lines. The findings revealed that it inhibited cell proliferation significantly, particularly in breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 20 |

Mechanism of Action

The mechanism of action of ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, to modulate their activity. The hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Reactivity and Stability

Key Insights:

- The target compound’s ethyl ester and methyl group synergistically balance reactivity and steric effects, making it a versatile scaffold for derivatization.

- Crystallographic data for analogous compounds (e.g., methyl 4-benzyloxy-2-hydroxybenzoate ) suggest strong intermolecular hydrogen bonding (C–H···O), which could stabilize the target compound’s crystal lattice.

Biological Activity

Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a hydrazine derivative that exhibits various biological properties. The compound's structure allows it to interact with biological macromolecules, influencing enzymatic and receptor activities.

Chemical Structure

The chemical formula for this compound is CHClNO. The presence of the hydrazine group enables the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids, which can lead to significant therapeutic effects.

The biological activity of this compound is primarily attributed to:

- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This interaction can inhibit specific enzymes involved in various biochemical pathways.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert their effects through different biological pathways.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. Preliminary studies indicate that it can inhibit the growth of various bacterial strains including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria are critical for assessing its efficacy as an antimicrobial agent .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies involving human tumor cell lines have shown that the compound can inhibit cell proliferation. Specific mechanisms include:

- Inhibition of enzymes linked to cancer cell growth.

- Induction of apoptosis in cancer cells through interaction with cellular signaling pathways .

Study on Antimicrobial Efficacy

A study conducted by the US National Cancer Institute screened various compounds for their ability to inhibit tumor cell lines and microbial growth. This compound was among the compounds tested, showing effective inhibition against Gram-positive bacteria compared to Gram-negative strains.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Klebsiella pneumoniae | 300 |

This table summarizes the MIC values observed during the study, indicating a stronger effect against Gram-positive bacteria .

Anticancer Activity Assessment

In a separate study focusing on anticancer activity, this compound was tested against various human cancer cell lines. The results indicated significant cytotoxic effects, particularly against leukemia and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HL-60 (Leukemia) | 10 |

| A549 (Lung Cancer) | 20 |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent .

Q & A

Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., thiadiazoles or benzodiazepines)?

- Methodological Answer : React the hydrazinyl group with CS or isothiocyanates to form thiadiazoles under microwave-assisted conditions (100°C, 30 min). For benzodiazepines, cyclize with diketones in ethanol/HCl, monitoring regioselectivity via LC-MS. Biological screening (e.g., enzyme inhibition assays) validates activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.